2-hydroxy-3-methylthioxanthen-9-one
Description
2-Hydroxy-3-methylthioxanthen-9-one is a sulfur-containing polycyclic aromatic compound belonging to the thioxanthenone family. Its structure features a thioxanthene core (a tricyclic system with two benzene rings fused to a central sulfur-containing ring) substituted with a hydroxyl (-OH) group at position 2 and a methyl (-CH₃) group at position 3.
Thioxanthenones are notable for their pharmacological and industrial relevance. For instance, they serve as photoinitiators in UV-curing materials and intermediates in synthesizing antipsychotic drugs like flupenthixol . Substitution patterns on the thioxanthene scaffold significantly influence their chemical reactivity, biological activity, and environmental behavior.
Properties
IUPAC Name |
2-hydroxy-3-methylthioxanthen-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2S/c1-8-6-13-10(7-11(8)15)14(16)9-4-2-3-5-12(9)17-13/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSXHZSTGGEFGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=O)C3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-methylthioxanthen-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-3-methylbenzophenone with sulfur-containing reagents. The reaction is often carried out in the presence of a dehydrating agent such as acetic anhydride or zinc chloride/phosphoryl chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methylthioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthone to thioxanthene derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Dibutyltin chloride hydride is often used for the reduction of thioxanthones.
Substitution: Reagents such as bromine or iodine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioxanthones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Hydroxy-3-methylthioxanthen-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thioxanthone derivatives.
Industry: The compound is used in the development of photoinitiators for polymerization processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-methylthioxanthen-9-one involves its interaction with molecular targets such as DNA and enzymes. Thioxanthone derivatives are known to inhibit DNA synthesis and mammalian topoisomerase type II, leading to their anticancer effects . The compound may also modulate oxidative stress pathways by enhancing the translocation of nuclear factor erythroid-derived 2-like 2 (Nrf2), which plays a role in cellular response to oxidative stress .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The position and nature of substituents on the thioxanthenone core critically determine physicochemical and functional properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Thioxanthenone Derivatives
Key Observations:
- Substituent Position : Methyl groups at position 2 (e.g., 2-methyl-) enhance thermal stability, making such derivatives suitable for industrial applications like UV curing . Hydroxyl groups (e.g., hypothetical 2-hydroxy-3-methyl-) likely improve aqueous solubility but may reduce stability under oxidative conditions .
- Steric and Electronic Effects : Diethyl substituents (e.g., 2,4-diethyl-) increase molecular weight and lipophilicity, contributing to environmental persistence and regulatory scrutiny .
- Pharmacological Relevance: Aminoalkyl-substituted derivatives (e.g., 1-[[2-(dimethylamino)ethyl]amino]-6-hydroxy-4-methyl-) exhibit neuroleptic activity, highlighting the importance of functional group diversity in drug design .
Crystallographic and Conformational Insights
- Molecular Geometry: The dihedral angle between benzene rings in thioxanthenones averages ~40–42°, as seen in flupenthixol derivatives, creating a boat conformation that influences packing and solubility .
- Hydrogen Bonding : Hydroxyl-substituted derivatives (e.g., 2-hydroxy-3-methyl-) may form intermolecular O–H⋯N/S bonds, enhancing crystalline stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
